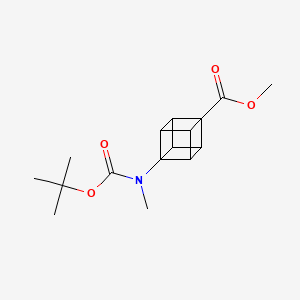

(1r,2R,3R,4s,5s,6S,7S,8r)-methyl 4-((tert-butoxycarbonyl)(methyl)amino)cubane-1-carboxylate

Description

The compound (1r,2R,3R,4s,5s,6S,7S,8r)-methyl 4-((tert-butoxycarbonyl)(methyl)amino)cubane-1-carboxylate is a cubane-based derivative characterized by:

- A methyl ester at position 1 of the cubane core.

- A tert-butoxycarbonyl (Boc)-protected methylamino group at position 3.

Cubanes are highly strained, symmetric hydrocarbons with unique electronic and steric properties, making them valuable in medicinal chemistry and materials science . The Boc group enhances stability during synthetic processes, while the methyl ester facilitates further functionalization.

Synthesis: The compound is synthesized via a Curtius-type reaction involving 4-methoxycarbonyl-1-cubanecarboxylic acid, tert-butanol, triethylamine (Et₃N), and diphenylphosphoryl azide (DPPA) under reflux. Purification by flash column chromatography yields the product in 81% efficiency .

Properties

Molecular Formula |

C16H21NO4 |

|---|---|

Molecular Weight |

291.34 g/mol |

IUPAC Name |

methyl 4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cubane-1-carboxylate |

InChI |

InChI=1S/C16H21NO4/c1-14(2,3)21-13(19)17(4)16-9-6-10(16)8-11(16)7(9)15(6,8)12(18)20-5/h6-11H,1-5H3 |

InChI Key |

LBDHUGYIYQZVEW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C12C3C4C1C5C2C3C45C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,2R,3R,4s,5s,6S,7S,8r)-methyl 4-((tert-butoxycarbonyl)(methyl)amino)cubane-1-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the cubane core, followed by functionalization to introduce the tert-butoxycarbonyl (Boc) protecting group and the methylamino group. The reaction conditions often require the use of strong bases, such as sodium hydride, and various organic solvents, including tetrahydrofuran (THF) and dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents. The scalability of the synthesis would also be a critical factor in industrial production.

Chemical Reactions Analysis

Types of Reactions

(1r,2R,3R,4s,5s,6S,7S,8r)-methyl 4-((tert-butoxycarbonyl)(methyl)amino)cubane-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The cubane core can be oxidized under specific conditions to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be used to modify the functional groups attached to the cubane core.

Substitution: Nucleophilic substitution reactions can be employed to replace the Boc protecting group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the cubane core can yield cubane derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of functionalized cubane compounds.

Scientific Research Applications

Chemistry

In chemistry, (1r,2R,3R,4s,5s,6S,7S,8r)-methyl 4-((tert-butoxycarbonyl)(methyl)amino)cubane-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.

Biology

In biological research, this compound can be used to study the effects of cubane-containing molecules on biological systems. Its structural rigidity and unique electronic properties make it an interesting candidate for drug design and development.

Medicine

In medicine, (1r,2R,3R,4s,5s,6S,7S,8r)-methyl 4-((tert-butoxycarbonyl)(methyl)amino)cubane-1-carboxylate has potential applications as a pharmacophore in the design of new therapeutic agents. Its ability to interact with biological targets in a specific manner could lead to the development of novel drugs with improved efficacy and selectivity.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its cubane core provides a rigid framework that can enhance the mechanical and thermal stability of materials.

Mechanism of Action

The mechanism of action of (1r,2R,3R,4s,5s,6S,7S,8r)-methyl 4-((tert-butoxycarbonyl)(methyl)amino)cubane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cubane core’s unique electronic properties allow it to bind to these targets with high affinity, modulating their activity and leading to the desired biological effects. The pathways involved in these interactions can vary depending on the specific application and target.

Comparison with Similar Compounds

Key Spectral Data :

- ¹H NMR: Signals for the Boc tert-butyl group (δ ~1.4 ppm), methyl ester (δ ~3.8–4.0 ppm), and methylamino group (δ ~2.8–3.0 ppm).

- HRMS: Confirms molecular formula C₁₆H₂₁NO₄ (MW 291.347) .

Comparison with Similar Cubane Derivatives

Structural and Functional Group Variations

The following table highlights structural differences between the target compound and analogous cubane derivatives:

Stability and Reactivity

- Boc Group Stability: The target compound’s Boc-methylamino group is stable under basic conditions but cleaved under acidic conditions (e.g., TFA). In contrast, S7’s diisopropylcarbamoyl group resists acidic hydrolysis but is prone to nucleophilic attack .

- Methyl Ester Reactivity : The methyl ester in the target compound can be hydrolyzed to a carboxylic acid (as demonstrated for S12 in ), enabling conjugation with amines or alcohols. SPC-a932 lacks this functionality, limiting its utility .

Spectroscopic Distinctions

Biological Activity

The compound (1R,2R,3R,4S,5S,6S,7S,8R)-methyl 4-((tert-butoxycarbonyl)(methyl)amino)cubane-1-carboxylate is a cubane-derived molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. Cubanes are known for their high strain energy and ability to serve as bioisosteres for various pharmacophores. This article reviews the biological activity of this specific compound based on diverse research findings.

Structural Characteristics

Cubanes possess a distinctive three-dimensional structure that can enhance the pharmacokinetic properties of drugs. The presence of the tert-butoxycarbonyl (Boc) group and the methyl amino moiety in this compound potentially contributes to its solubility and interaction with biological targets.

Biological Activity Overview

Research indicates that cubane derivatives can exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The specific activities of (1R,2R,3R,4S,5S,6S,7S,8R)-methyl 4-((tert-butoxycarbonyl)(methyl)amino)cubane-1-carboxylate have not been extensively documented in isolation; however, studies on related cubane compounds provide insights into its potential effects.

Table 1: Summary of Biological Activities of Related Cubane Compounds

Case Studies and Research Findings

- Analgesic Properties : A study on cubocaine (a cubane derivative) demonstrated significant analgesic effects through the inhibition of voltage-gated sodium channels. This suggests that similar structural motifs in (1R,2R,3R,4S,5S,6S,7S,8R)-methyl 4-((tert-butoxycarbonyl)(methyl)amino)cubane-1-carboxylate could confer similar properties .

- Anti-inflammatory Effects : Research has shown that cubane-based compounds can inhibit cyclooxygenase (COX) enzymes involved in inflammatory processes. This activity is crucial for developing anti-inflammatory drugs .

- Anticancer Activity : A related compound demonstrated the ability to induce apoptosis in various cancer cell lines. The mechanism involved disrupting mitochondrial function and activating caspase pathways . Given the structural similarities with our compound of interest, it is plausible that it may exhibit anticancer properties as well.

Mechanistic Insights

The biological activity of cubane derivatives often relates to their ability to interact with cellular membranes due to their lipophilicity. This characteristic enhances their permeability and bioavailability. Additionally, the strain in cubane structures can lead to unique reactivity profiles that facilitate interactions with biological macromolecules.

| Mechanism Type | Description |

|---|---|

| Membrane Interaction | Enhanced permeability leading to better bioavailability |

| Enzyme Inhibition | Targeting specific enzymes involved in disease processes |

| Apoptosis Induction | Activation of intrinsic apoptotic pathways |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.